molecular formula C13H15BrN4O3 B2727008 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1021029-85-5

8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2727008
CAS RN: 1021029-85-5
M. Wt: 355.192
InChI Key: LEIGHSXRHMBSPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C13H15BrN4O3 and its molecular weight is 355.192. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regioselective Metalation

Purine bases, including derivatives similar to the compound , have been utilized in regioselective C⁸-metalation processes. These processes involve forming coordinative bonds with metal ions, which can lead to the development of new metal-organic frameworks and catalysts. Such methodologies enable the synthesis of compounds with potential applications in medicinal chemistry and material science (Brackemeyer et al., 2014).

Natural Product Synthesis

Research on the red alga Rhodomela confervoides led to the isolation of new bromophenols and brominated tetrahydroisoquinolines, showcasing the diversity of natural products derivable from marine sources. These compounds, including variations of purine derivatives, highlight the potential for discovering new bioactive substances with applications in drug discovery and development (Ma et al., 2007).

Unusual Reaction Pathways

Studies have demonstrated unusual reaction pathways involving bromo-substituted purine diones, which have implications for synthetic chemistry. Understanding these reactions can lead to the development of novel synthetic methods and potentially new pharmacologically active compounds (Khaliullin & Shabalina, 2020).

Ionization and Methylation Studies

Investigations into the ionization and methylation reactions of purine-6,8-diones provide insights into the physical properties and chemical reactivity of purine derivatives. Such studies are crucial for designing new compounds with enhanced pharmacological properties or for understanding biological mechanisms at the molecular level (Rahat et al., 1974).

properties

IUPAC Name

8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O3/c1-5-6-17-11(20)9-10(16(4)13(17)21)15-12(14)18(9)7(2)8(3)19/h5,7H,1,6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIGHSXRHMBSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C2=C(N=C1Br)N(C(=O)N(C2=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-3-methyl-7-(3-oxobutan-2-yl)-1-prop-2-enylpurine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.